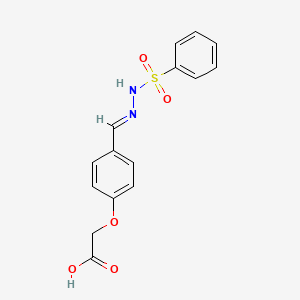![molecular formula C29H22BrClN2O4 B12011252 [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a fascinating member of the chemical world. Its systematic name might be a mouthful, but its structure holds promise for various applications. Let’s explore further!
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 4-bromo-2-hydroxybenzaldehyde with 4-chlorophenylhydrazine . The resulting hydrazone intermediate undergoes cyclization with 3-methylbenzoyl chloride to form the target compound.
Reaction Conditions::- Cyclization with 3-methylbenzoyl chloride occurs under acidic conditions (e.g., using pyridine or triethylamine as a base).
4-bromo-2-hydroxybenzaldehyde: reacts with in an organic solvent (e.g., ethanol or dichloromethane) at room temperature.
Industrial Production:: Large-scale production typically involves batch or continuous processes, optimizing yields and minimizing byproducts.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The phenyl ring can undergo oxidation reactions, yielding various products.
Substitution: The bromine atom is susceptible to nucleophilic substitution.
Reduction: Reduction of the carbonyl group may lead to different derivatives.
Bromine: for bromination.
Hydrazine: for hydrazone formation.
Thionyl chloride: for acyl chloride synthesis.
Major Products:: The compound’s reactivity results in diverse products, including derivatives with altered substitution patterns or functional groups.
Aplicaciones Científicas De Investigación
Chemistry::
Organic Synthesis: Building block for more complex molecules.
Medicinal Chemistry: Potential drug candidates.
Anticancer Properties: Investigated for its effects on cancer cells.
Anti-inflammatory Activity: May modulate inflammatory pathways.
Materials Science: Used in polymer chemistry.
Photovoltaics: As part of organic solar cells.
Mecanismo De Acción
The compound likely interacts with specific cellular targets, affecting signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While this compound shares features with related molecules, its unique combination of substituents sets it apart. Similar compounds include 4-ethoxybenzoate and 2-methylbenzoate .
Propiedades
Fórmula molecular |
C29H22BrClN2O4 |
|---|---|
Peso molecular |
577.8 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C29H22BrClN2O4/c1-19-5-4-6-21(15-19)29(35)37-26-14-11-23(30)16-22(26)17-32-33-28(34)25-7-2-3-8-27(25)36-18-20-9-12-24(31)13-10-20/h2-17H,18H2,1H3,(H,33,34)/b32-17+ |
Clave InChI |
CZAPUZSLQKROAV-VTNSRFBWSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate](/img/structure/B12011170.png)
![N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}ethyl)-4-propoxybenzamide](/img/structure/B12011177.png)

![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)
![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)



![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)

![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)

